molecular formula C7H11FO2 B13483199 2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers

2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers

Cat. No.: B13483199
M. Wt: 146.16 g/mol
InChI Key: OAZSKLZNRRNHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers is a chemical compound with the molecular formula C7H11FO2 and a molecular weight of 146.1594. This compound is characterized by the presence of a fluoromethyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(fluoromethyl)cyclobutyl]acetic acid typically involves the introduction of the fluoromethyl group to a cyclobutyl ring, followed by the attachment of the acetic acid group. One common method involves the reaction of cyclobutylmethyl bromide with a fluorinating agent to introduce the fluoromethyl group. This intermediate is then subjected to carboxylation to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The separation of diastereomers is often achieved through chromatographic techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

2-[3-(fluoromethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[3-(fluoromethyl)cyclobutyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(fluoromethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(difluoromethyl)cyclobutyl]acetic acid
  • 2-[3-(chloromethyl)cyclobutyl]acetic acid
  • 2-[3-(bromomethyl)cyclobutyl]acetic acid

Uniqueness

2-[3-(fluoromethyl)cyclobutyl]acetic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

2-[3-(fluoromethyl)cyclobutyl]acetic acid

InChI

InChI=1S/C7H11FO2/c8-4-6-1-5(2-6)3-7(9)10/h5-6H,1-4H2,(H,9,10)

InChI Key

OAZSKLZNRRNHQK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1CF)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.